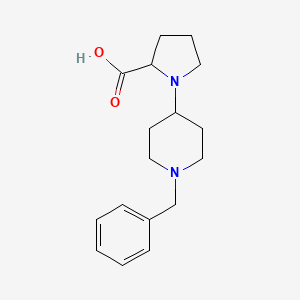
Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” is a synthetic peptide composed of various amino acids. This compound is designed for specific biochemical applications, often used in research to study protein interactions, enzyme activities, and receptor binding.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) or other deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reducing the peptide to its linear form.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME).
Substitution: Various protecting groups and coupling reagents used during SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in cyclic peptides with disulfide bonds, while reduction will yield linear peptides.
Wissenschaftliche Forschungsanwendungen
“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme kinetics, and receptor binding assays.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Wirkmechanismus
The mechanism of action of “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DL-2Nal-DL-Phe-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2: A similar peptide without the 4-chloro substitution on phenylalanine.
Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys-DL-Pro-DL-Ala-NH2: A similar peptide without the isopropyl substitution on lysine.
Uniqueness
“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” is unique due to its specific sequence and modifications, which confer distinct biochemical properties. The presence of non-standard amino acids and substitutions can enhance its stability, binding affinity, and specificity for certain targets.
Eigenschaften
Molekularformel |
C74H100ClN15O14 |
|---|---|
Molekulargewicht |
1459.1 g/mol |
IUPAC-Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104) |
InChI-Schlüssel |
NOENHWMKHNSHGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)
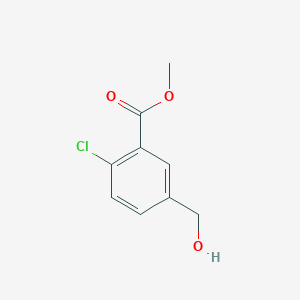
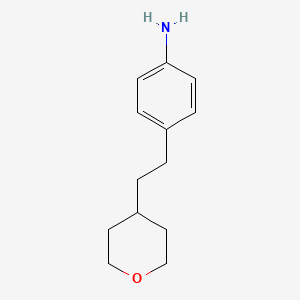


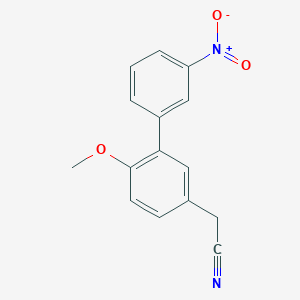
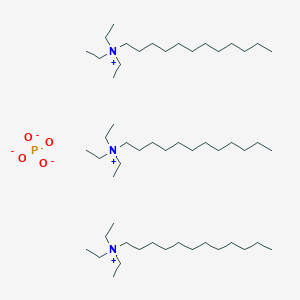




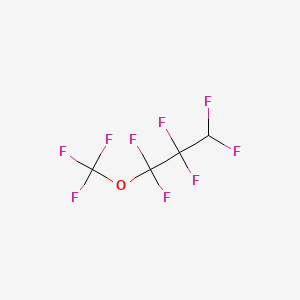
![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
